

Synthesis of 1,4,7-Triazacyclononane (TACN) via Improved Richman-Atkins Method

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4,7-Trimethyl-1,4,7-triazonane

Cat. No.: B1214756

[Get Quote](#)

The synthesis of the parent macrocycle, TACN, is a crucial first step. The improved Richman-Atkins approach enhances traditional methods by conducting the initial sulfonamidation in an aqueous medium, streamlining the process. The overall synthesis can be broken down into three key stages: preparation of N,N',N"-tritosyldiethylenetriamine, cyclization to form the protected macrocycle, and subsequent deprotection.

Experimental Protocols

Step 1: Synthesis of N,N',N"-tris(p-toluenesulfonyl)diethylenetriamine (Ts₃-DET)

- In a suitable reaction vessel, a solution of potassium carbonate in water is prepared.
- Diethylenetriamine (DET) is added to the stirred solution.
- Solid p-toluenesulfonyl chloride (TsCl) is added, and the mixture is heated.
- After the reaction period, the mixture is cooled, and the solid product is collected by filtration, washed with water, and dried.

Step 2: Synthesis of 1,4,7-tris(p-toluenesulfonyl)-1,4,7-triazacyclononane (Ts₃TACN)

- The prepared Ts₃-DET is suspended in a suitable aprotic solvent (e.g., xylene or toluene).
- An aqueous solution of sodium hydroxide and a phase-transfer catalyst (e.g., tetrabutylammonium hydroxide) are added.

- The cyclizing agent, such as ethylene dibromide or ethylene glycol ditosylate, is introduced.
- The biphasic mixture is heated with vigorous stirring.
- Upon completion, the reaction mixture is cooled, and the solid product is isolated by filtration, washed, and dried.

Step 3: Deprotection of Ts_3TACN to form 1,4,7-Triazacyclononane (TACN)

- The purified Ts_3TACN is treated with concentrated sulfuric acid.
- The mixture is heated to facilitate the removal of the tosyl protecting groups.
- This step yields the tri-sulfate salt of TACN in solution, which is typically used directly in the subsequent methylation step without isolation.

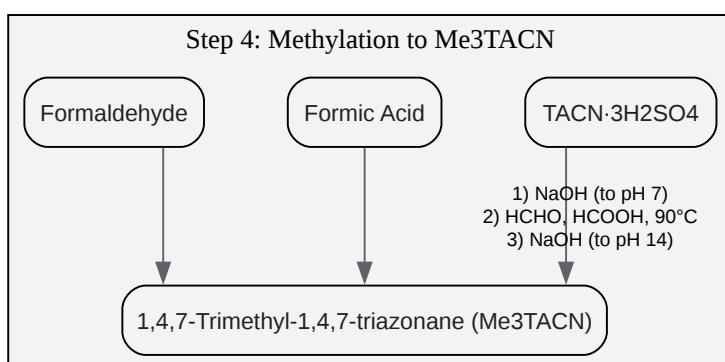
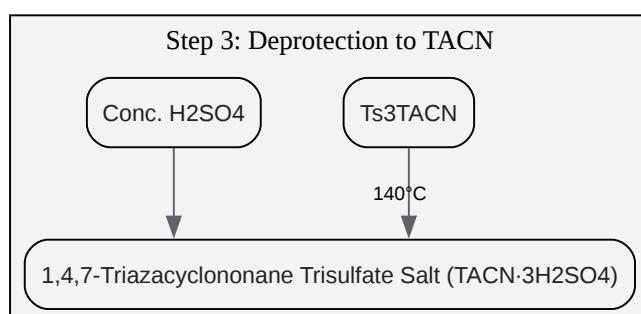
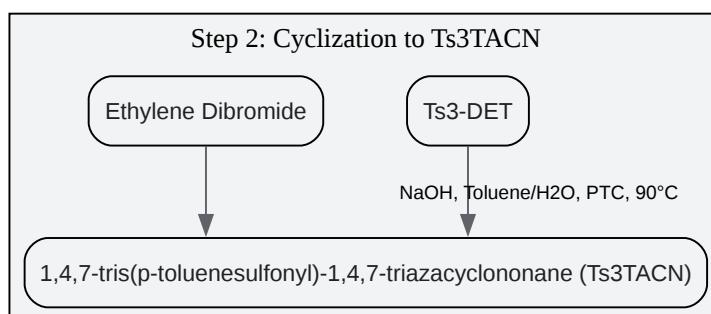
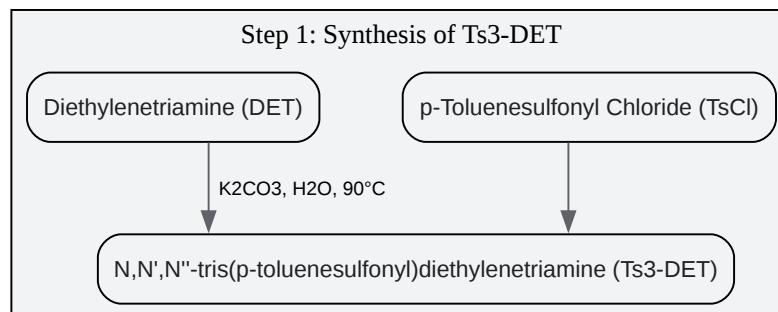
Quantitative Data for TACN Synthesis

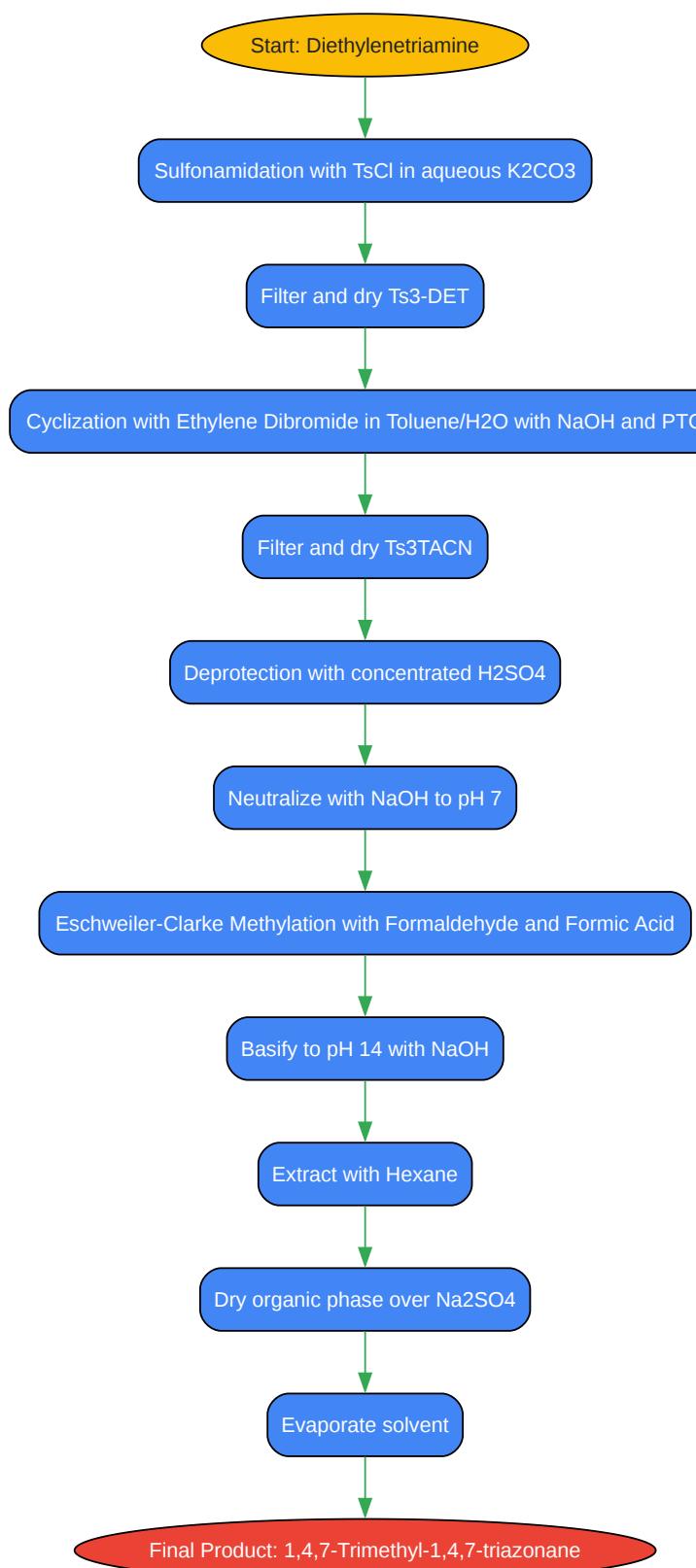
Step	Reagent	Molar Ratio (to DET)	Quantity	Solvent	Temperature (°C)	Time (h)	Yield (%)
1	Diethylenetriamine (DET)	1	1.16 mol	Water/K ₂ CO ₃	90	1	89
	p-Toluenesulfonyl chloride	3.1	3.6 mol				
2	Ts ₃ -DET	1	0.38 mol	Toluene/Water	90	18	75
	Ethylene Dibromide (initial)	1.75	0.665 mol				
	Sodium Hydroxide	2.2	0.836 mol				
3	Ts ₃ TACN	1	85 mmol	Conc. H ₂ SO ₄	140	5-6	Not Isolated

Synthesis of 1,4,7-Trimethyl-1,4,7-triazonane (Me₃TACN) via Eschweiler-Clarke Reaction

The final step in the synthesis is the exhaustive methylation of the secondary amine groups of the TACN macrocycle. The Eschweiler-Clarke reaction provides a high-yielding and straightforward method for this transformation, utilizing formic acid and formaldehyde as the methylating agents.^{[1][2]} This reaction proceeds via reductive amination and has the advantage of preventing the formation of quaternary ammonium salts.^[2]

Experimental Protocol





- The acidic solution containing the TACN tri-sulfate salt from the deprotection step is carefully neutralized with a strong base (e.g., NaOH) at a low temperature (0 °C) to a pH of 7.
- To this neutralized mixture, an aqueous solution of formaldehyde (37%) and formic acid (88%) are added sequentially while maintaining a low temperature.[3]
- The reaction mixture is then heated to promote the methylation reaction, which is accompanied by the evolution of carbon dioxide.[3]
- After the reaction is complete, the mixture is cooled and made strongly basic (pH 14) with the addition of a sodium hydroxide solution.
- The product, **1,4,7-trimethyl-1,4,7-triazonane**, is then extracted from the aqueous slurry using an organic solvent (e.g., hexane).
- The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the final product as a light-yellow liquid.[4]


Quantitative Data for Me₃TACN Synthesis

Reagent	Molar Ratio (to TACN)	Quantity (for 85 mmol TACN)	Temperatur e (°C)	Time (h)	Yield (%)
TACN·3H ₂ SO ₄	1	85 mmol	-	-	88
Formaldehyde (37%)	~10	112.5 mL	0, then 90	14	
Formic Acid (88%)	~20	112.5 mL	0, then 90		
Sodium Hydroxide (50%)	-	245 g (for final basification)	0	-	

Visualizing the Synthesis Pathway

The following diagrams illustrate the key stages of the synthesis of **1,4,7-trimethyl-1,4,7-triaxonane**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. US5284944A - Improved synthesis of 1,4,7-triazacyclononane - Google Patents [patents.google.com]
- 4. EP0648211A1 - Synthesis of 1,4,7-triazacyclononane derivatives - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Synthesis of 1,4,7-Triazacyclononane (TACN) via Improved Richman-Atkins Method]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1214756#1-4-7-trimethyl-1-4-7-triazonane-synthesis-protocol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com